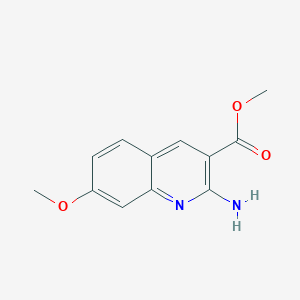
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a chemical compound with the molecular formula C₁₁H₂₀O₄Zn and a molecular weight of 281.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a zinc atom coordinated to a pivaloyloxy group and a 1,3-dioxane ring.
Méthodes De Préparation
The synthesis of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves several steps. The synthetic route typically starts with the preparation of the 1,3-dioxane ring, followed by the introduction of the ethyl group. The final step involves the coordination of the zinc atom with the pivaloyloxy group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
Analyse Des Réactions Chimiques
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc can be compared with other zinc-containing compounds, such as zinc acetate and zinc chloride. Unlike these simpler compounds, this compound has a more complex structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized research applications .
Propriétés
Formule moléculaire |
C11H21O4Zn- |
|---|---|
Poids moléculaire |
282.7 g/mol |
Nom IUPAC |
2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc |
InChI |
InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;; |
Clé InChI |
KZFQGUHGRJWQNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


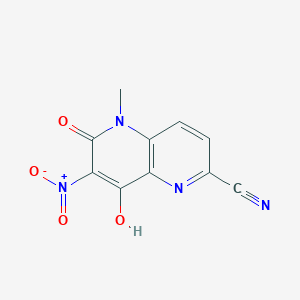

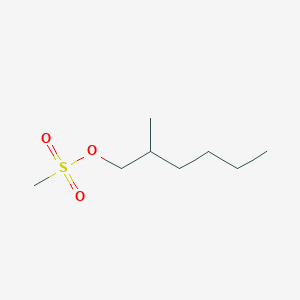
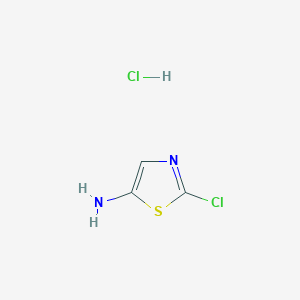
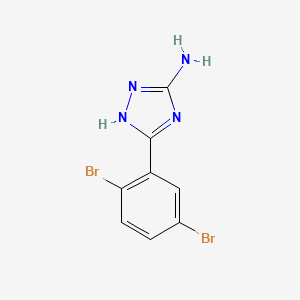
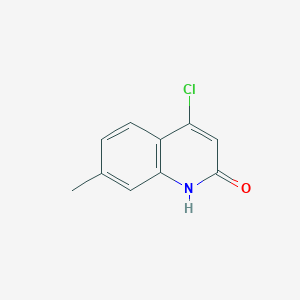
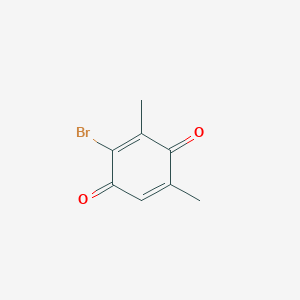
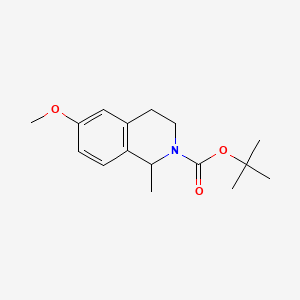

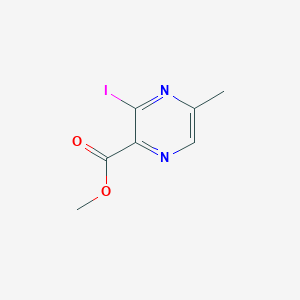
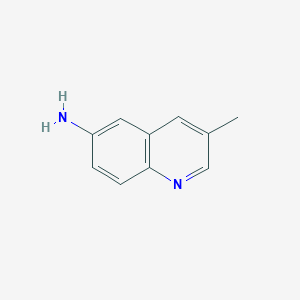
![3-Chloroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13659233.png)

